

Vut-MK142: A Technical Guide to its Role in Cardiac Regeneration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vut-MK142

Cat. No.: B611789

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Vut-MK142**, a novel small molecule demonstrating significant potential in the field of cardiac regeneration. **Vut-MK142** has been identified as a potent cardiomyogenic agent that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes.^{[1][2]} This document summarizes the key quantitative data, details the experimental protocols used to evaluate its efficacy, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The cardiomyogenic activity of **Vut-MK142** has been quantified through a series of experiments assessing the upregulation of key cardiac markers and the development of functional cardiomyocytes.^[1]

Table 1: Upregulation of Cardiac Marker ANF in P19 and C2C12 Cells

Cell Line	Treatment	Fold Increase in ANF Expression (vs. Control)
P19 Embryonic Carcinoma Cells	Vut-MK142	Strongest upregulation compared to parent compound
C2C12 Skeletal Myoblasts	Vut-MK142	Strongest upregulation compared to parent compound

ANF (Atrial Natriuretic Factor) is a well-established marker for cardiac differentiation.^{[1][2]}

Table 2: Upregulation of Cardiac Marker Nkx2.5 in P19 and C2C12 Cells

Cell Line	Treatment	Fold Increase in Nkx2.5 Expression (vs. Control)
P19 Embryonic Carcinoma Cells	Vut-MK142	Significant upregulation
C2C12 Skeletal Myoblasts	Vut-MK142	2.2 ± 0.2 (n=6, p < 0.01)

Nkx2.5 is a critical transcription factor in heart development.

Table 3: Effect of Vut-MK142 on Cardiomyogenesis in Cardiovascular Progenitor Cells (CVPCs)

Treatment Timing	Effect on Cardiomyogenesis
Days 0-5	Earlier onset (by one day) and increased degree of cardiomyogenesis
Days 5-7	No influence on the early phase; increased number of cardiomyocytes later

This data suggests **Vut-MK142** influences both the commitment of mesodermal precursors and the differentiation of committed precursors.

Table 4: Semi-Quantitative RT-PCR Analysis of Gene Expression in CVPCs Treated with Vut-MK142

Gene	Function	Effect of Vut-MK142
Brachyury	Early Mesodermal Marker	Upregulated
Nkx2.5	Myocardial Transcription Factor	Upregulated
Mef2C	Myocardial Transcription Factor	Upregulated
Eomes	Mesodermal Marker	Not Affected
Gata4	Myocardial Transcription Factor	Not Affected
Tropomyosin	Late Myocardial Gene	Not Affected
Mesp1	Mesodermal Marker	Negatively Affected

This analysis indicates that **Vut-MK142** specifically promotes early events in cardiomyogenesis.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the effects of **Vut-MK142**.

ANF Reporter Assay in P19 and C2C12 Cells

- Cell Culture: P19 and C2C12 cells were cultured in appropriate media and conditions.
- Transfection: Cells were transfected with a reporter plasmid containing the ANF promoter driving a luciferase gene.
- Treatment: Transfected cells were treated with **Vut-MK142** at a concentration of 1 μ M. A suitable vehicle control was used in parallel.

- **Lysis and Luciferase Assay:** After a defined incubation period, cells were lysed, and the luciferase activity was measured using a luminometer.
- **Data Analysis:** The fold increase in ANF promoter activity was calculated by normalizing the luciferase readings of **Vut-MK142**-treated cells to the control-treated cells.

In Vitro Differentiation of Cardiovascular Progenitor Cells (CVPCs)

- **CVPC Aggregation:** Murine CVPCs were aggregated to form cardiac bodies (CBs) in hanging drop cultures at a density of 900 ± 50 cells per 20 μ L of M15 medium for 4.5 days.
- **Plating:** The formed CBs were plated on gelatin-coated 10 cm tissue culture plates.
- **Vut-MK142 Treatment:** **Vut-MK142** (1 μ M) was added to the culture medium at different time intervals (days 0-5 or days 5-7) to assess its effect on different stages of differentiation.
- **Phenotypic Analysis:** The development of rhythmically contracting cardiomyocytes within the CBs was monitored and quantified over a period of 11 to 20 days.

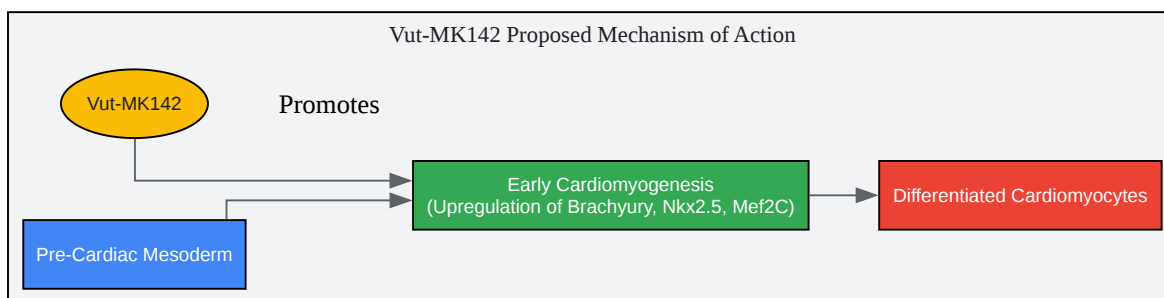
Semi-Quantitative RT-PCR Analysis

- **RNA Extraction:** Total RNA was extracted from CVPCs differentiated in the presence or absence of 1 μ M **Vut-MK142**.
- **Reverse Transcription:** First-strand cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.
- **PCR Amplification:** The cDNA was used as a template for PCR amplification using specific primer pairs for the genes of interest (Brachyury, Nkx2.5, Mef2C, Eomes, Gata4, Mesp1, and tropomyosin).
- **Gel Electrophoresis:** The PCR products were separated by agarose gel electrophoresis.
- **Analysis:** The intensity of the bands was analyzed to determine the relative expression levels of the target genes.

Visualizations

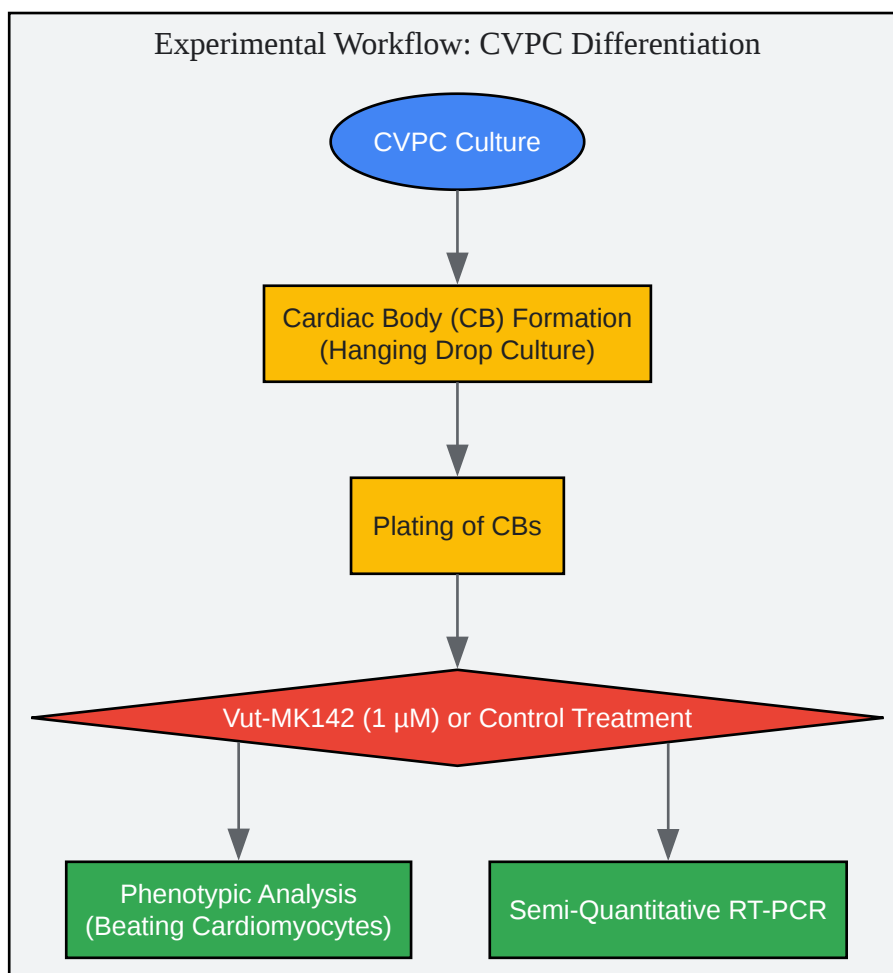
Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of **Vut-MK142** and the experimental workflows.



[Click to download full resolution via product page](#)

Vut-MK142's proposed role in early cardiomyogenesis.



[Click to download full resolution via product page](#)

Workflow for CVPC differentiation and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. VUT-MK142 : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Vut-MK142: A Technical Guide to its Role in Cardiac Regeneration]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611789#role-of-vut-mk142-in-cardiac-regeneration\]](https://www.benchchem.com/product/b611789#role-of-vut-mk142-in-cardiac-regeneration)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com